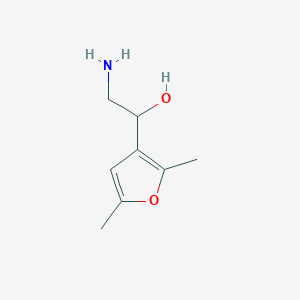

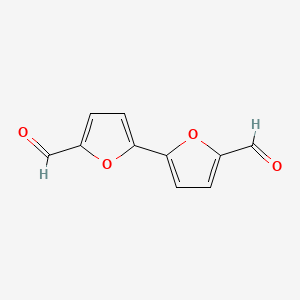

2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol” has been discussed in various studies. For instance, the synthesis of thioxopyrimidines and their condensed analogs, which are structurally similar, has been summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Applications De Recherche Scientifique

Renewable Biofuel Production

One significant application of compounds related to 2,5-dimethylfuran, such as 2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol, is in the production of renewable biofuels. The compound 2,5-dimethylfuran has been identified as a potential liquid transportation fuel due to its high energy density, higher boiling point compared to ethanol, and insolubility in water. It can be produced from biomass-derived carbohydrates like fructose, offering a sustainable alternative to fossil fuels and contributing to the reduction of carbon emissions and reliance on petroleum (Román-Leshkov et al., 2007).

Polymer Synthesis

Compounds like this compound serve as initiators in the polymerization process. For example, unprotected aminoalcohols have been utilized as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and high chain-end fidelity. Such developments in polymer chemistry highlight the utility of aminoalcohol initiators in creating advanced materials with specific end-functionalities (Bakkali-Hassani et al., 2018).

Combustion and Emission Characteristics

The derivatives of 2,5-dimethylfuran, including 2-methylfuran and dimethylfuran itself, have been studied for their combustion characteristics and emissions in spark ignition (SI) engines. These studies have shown that these compounds exhibit comparable energy densities to traditional fuels, with 2-methylfuran offering improved knock suppression abilities and higher indicated thermal efficiency. Such research contributes to the understanding of alternative biofuels' performance in automotive applications, potentially leading to more efficient and less polluting transportation solutions (Wang et al., 2013).

Chemical Sensing and Environmental Monitoring

Novel applications in chemical sensing have been developed using derivatives of 2,5-dimethylfuran for the detection of ions and compounds in various media. For instance, dimethylfuran-tethered 2-aminopyridine-3-carbonitriles have been discovered as fluorescent chemosensors for Fe3+ ions and picric acid, highlighting the role of these compounds in environmental monitoring and safety (Shylaja et al., 2020).

Propriétés

IUPAC Name |

2-amino-1-(2,5-dimethylfuran-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUIMWLOUQEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)

![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)

![2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2739381.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)

![3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2739387.png)

![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)

![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)